Propionamide, N-2-pyridyl- Propionamide, N-2-pyridyl-
Brand Name: Vulcanchem
CAS No.: 13606-94-5
VCID: VC8372264
InChI: InChI=1S/C8H10N2O/c1-2-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)
SMILES: CCC(=O)NC1=CC=CC=N1
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

Propionamide, N-2-pyridyl-

CAS No.: 13606-94-5

Cat. No.: VC8372264

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Propionamide, N-2-pyridyl- - 13606-94-5

Specification

CAS No. 13606-94-5
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name N-pyridin-2-ylpropanamide
Standard InChI InChI=1S/C8H10N2O/c1-2-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)
Standard InChI Key DCGZZKDVNPMJHZ-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=CC=N1
Canonical SMILES CCC(=O)NC1=CC=CC=N1

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

Propionamide, N-2-pyridyl- is characterized by a pyridine ring substituted at the 2-position with a propanamide group. The IUPAC name for this compound is N-pyridin-2-ylpropanamide, reflecting its amide linkage between the pyridine nitrogen and the propionyl chain . The SMILES notation (CCC(=O)NC1=CC=CC=N1) and InChIKey (DCGZZKDVNPMJHZ-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Identifiers of Propionamide, N-2-pyridyl-

PropertyValueSource
CAS Registry Number13606-94-5
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
XLogP31.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synonyms and Registry Numbers

This compound is documented under multiple synonyms, including N-(pyridin-2-yl)propanamide and 2-propionamidopyridine. Additional identifiers include the DSSTox Substance ID (DTXSID80159641) and Wikidata entry (Q83028008) .

Synthesis and Manufacturing

Primary Synthetic Routes

Propionamide, N-2-pyridyl- is synthesized via acylation and condensation reactions. One method involves the reduction of 1-(1-piperidinyl)acetone oxime using lithium aluminum hydride (LiAlH₄) to yield an intermediate amine, which is subsequently acylated with propionyl chloride . The resulting propionamide derivative undergoes Ullmann-type condensation with 2-bromopyridine in the presence of potassium carbonate (K₂CO₃) and copper catalyst, forming the target compound .

An alternative route employs propionic anhydride to acylate N-[1-methyl-2-(1-piperidinyl)ethyl]-N-(2-pyridyl)amine, followed by salt formation with fumaric acid to produce pharmaceutically relevant derivatives .

Crystallographic Insights

While direct crystallographic data for Propionamide, N-2-pyridyl- is limited, related compounds such as 2,2-dimethyl-N-(pyridin-3-yl)propanamide exhibit intramolecular C–H⋯O hydrogen bonds and N–H⋯N interactions in the solid state . These structural features suggest potential similarities in packing arrangements and hydrogen-bonding networks for the title compound .

Physicochemical Properties

Computed and Experimental Data

Propionamide, N-2-pyridyl- displays a calculated XLogP3 of 1.1, indicating moderate lipophilicity . Its rotatable bond count (2) and planar amide group contribute to conformational flexibility, which may influence its reactivity and intermolecular interactions .

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Exact Mass150.079312947 DaPubChem
Topological Polar SA49.8 ŲPubChem
Heavy Atom Count11PubChem

Applications and Research Significance

Pharmaceutical Intermediates

Propionamide, N-2-pyridyl- serves as a precursor in synthesizing Propiram fumarate, an opioid analgesic . Its amide functionality and aromatic system make it a versatile scaffold for modifying pharmacokinetic properties in drug candidates.

Material Science and Crystallography

Studies on related propanamide derivatives highlight the role of hydrogen bonding in crystal engineering . For instance, N–H⋯N interactions in N-(pyridin-3-yl)propanamide analogs facilitate the formation of one-dimensional chains, which could inform the design of supramolecular architectures using Propionamide, N-2-pyridyl- .

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